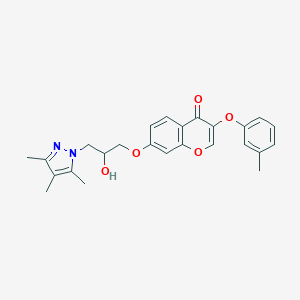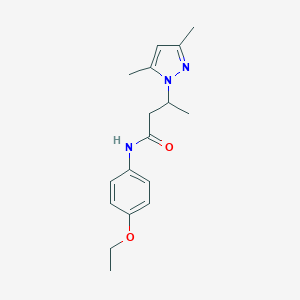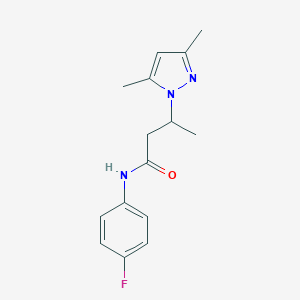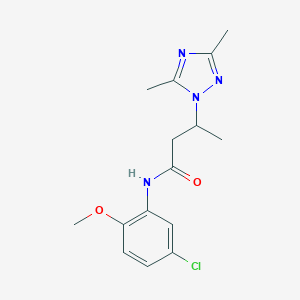
5-Chlor-2-ethoxy-N-(2-pyridinylmethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15ClN2O3S . It has an average mass of 326.798 Da and a mono-isotopic mass of 326.049194 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect has been reported . Another study described the synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide methyl esters, hydrazides, and hydrazones .Molecular Structure Analysis
The molecular structure of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide consists of 14 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide, such as its melting point, boiling point, density, and toxicity, are not explicitly mentioned in the available resources .Wirkmechanismus
The exact mechanism of action of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. For example, 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activation of NF-κB signaling pathway. 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various in vitro and in vivo studies. However, 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. In addition, 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide. One direction is to further investigate its anticancer activity and potential use in cancer therapy. Another direction is to explore its anti-inflammatory and neuroprotective effects in more detail, and to investigate its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide in humans, and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitrobenzoic acid with ethyl alcohol, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting compound with 2-pyridinemethanamine and benzenesulfonyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Materialien
5-Chlor-2-ethoxy-N-(2-pyridinylmethyl)benzolsulfonamid: könnte potenzielle Anwendungen bei der Entwicklung nichtlinearer optischer (NLO) Materialien haben. Diese Materialien sind entscheidend für verschiedene Technologien, darunter optische Informationsverarbeitung, Terahertz (THz)-Bildgebung und -Spektroskopie, Telekommunikation und optische Datenspeicherung . Die Struktur der Verbindung könnte für nichtlineare optische Eigenschaften zweiter Ordnung günstig sein, die für Anwendungen wie elektrooptische Modulation, Frequenzumwandlung und Hochgeschwindigkeits-Informationsverarbeitung unerlässlich sind.
Eigenschaften
IUPAC Name |
5-chloro-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-2-20-13-7-6-11(15)9-14(13)21(18,19)17-10-12-5-3-4-8-16-12/h3-9,17H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLHCVHTKSCLPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


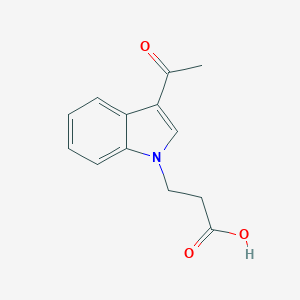
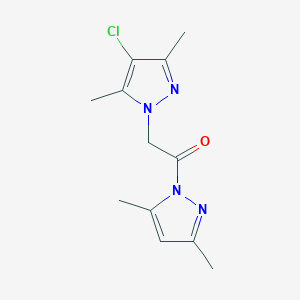
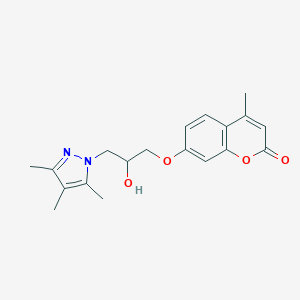
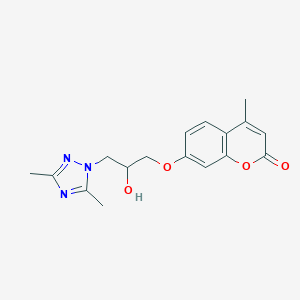

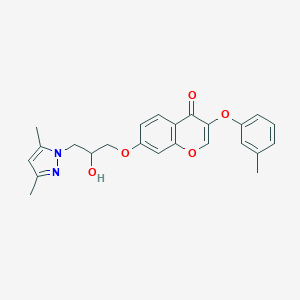
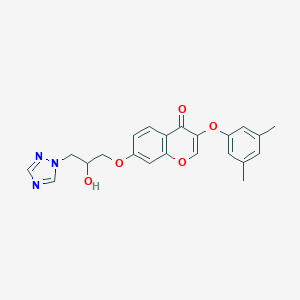
![7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B497338.png)
